
3,4-Dibromobiphenyl
Overview
Description
3,4-Dibromobiphenyl is a polybrominated biphenyl, a class of organic compounds characterized by the presence of two bromine atoms attached to a biphenyl moiety. These compounds are known for their use as flame retardants and have been added to various products such as plastics, textiles, and electronic devices to enhance their fire resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dibromobiphenyl can be synthesized through the bromination of biphenyl. One common method involves exposing biphenyl to bromine vapor in a desiccator for an extended period. The reaction typically takes place at room temperature, and the product is purified through recrystallization from solvents like benzene .
Industrial Production Methods: Industrial production of this compound often involves similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the product is typically isolated through distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions with nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Substitution: Products with different functional groups replacing the bromine atoms.
Oxidation: Formation of biphenyl derivatives with additional oxygen-containing functional groups.
Reduction: Formation of biphenyl with fewer bromine atoms or completely debrominated biphenyl
Scientific Research Applications
3,4-Dibromobiphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological systems, particularly its binding to the aryl hydrocarbon receptor.
Medicine: Investigated for its potential effects on human health, including its role as an endocrine disruptor.
Industry: Utilized as a flame retardant in various materials, although its use is restricted due to environmental and health concerns
Mechanism of Action
The primary mechanism of action of 3,4-Dibromobiphenyl involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of genes involved in xenobiotic metabolism, leading to the production of enzymes that metabolize and detoxify foreign substances. This interaction can result in various biochemical and toxic effects, depending on the specific pathways activated .
Comparison with Similar Compounds
- 4,4’-Dibromobiphenyl
- 2,2’-Dibromobiphenyl
- 4,4’-Diiodobiphenyl
Comparison: 3,4-Dibromobiphenyl is unique due to the specific positioning of the bromine atoms on the biphenyl moiety, which influences its chemical reactivity and interaction with biological systems. Compared to other dibromobiphenyls, it may exhibit different binding affinities and toxicological profiles, making it a distinct compound in both chemical and biological contexts .
Biological Activity
3,4-Dibromobiphenyl is a halogenated biphenyl compound that has garnered attention due to its biological activity and potential health implications. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound.
This compound is characterized by the presence of two bromine atoms attached to the biphenyl structure at the 3 and 4 positions. Its molecular formula is C12H8Br2, and it is part of a larger class of compounds known as polybrominated biphenyls (PBBs). These compounds are known for their persistence in the environment and potential to disrupt endocrine functions.
Mechanisms of Biological Activity
Endocrine Disruption
Research indicates that this compound may act as an endocrine disruptor. Compounds in this category can mimic or inhibit the action of hormones, leading to various biological effects. Specifically, studies have shown that dibrominated biphenyls can interact with estrogen receptors, potentially leading to estrogenic or anti-estrogenic effects .
Genotoxicity
There is evidence suggesting that biphenyl compounds may induce genetic damage. While direct genotoxicity from this compound has not been conclusively established, related studies indicate that exposure to similar compounds can lead to increased incidences of tumors in animal models .
Case Studies and Research Findings
Animal Studies
In a study examining the effects of PBBs on rats, exposure to related compounds resulted in significant alterations in liver enzyme activity. Specifically, increased activity of cytochrome P-450 enzymes was observed, which are crucial for the metabolism of xenobiotics . This suggests that this compound could similarly influence metabolic pathways.
Human Health Implications
Epidemiological studies have suggested a correlation between exposure to PBBs and various health issues, including cancers and reproductive disorders. For instance, higher exposure levels have been linked to increased rates of liver tumors in female mice and urinary bladder tumors in male rats . Although direct data on this compound is limited, its structural similarity to other harmful PBBs raises concerns about its potential health impacts.
Data Table: Biological Effects of Dibromobiphenyl Compounds
Properties
IUPAC Name |
1,2-dibromo-4-phenylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQSOBZINJQGKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00866789 | |
Record name | 3,4-Dibromo-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00866789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60108-72-7 | |
Record name | 3,4-Dibromobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060108727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dibromo-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00866789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-DIBROMOBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0019FYD0QQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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